

L319 Lipid: A Technical Guide to its Mechanism of Action in RNAi Delivery

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Compound of Interest

Compound Name: L319

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ionizable lipid **L319**, focusing on its core mechanism of action in the systemic delivery of RNA interference (RNAi) therapeutics. **L319** is a biodegradable lipidoid designed for the formulation of lipid nanoparticles (LNPs) that encapsulate and deliver short interfering RNAs (siRNAs) to target cells. Its unique properties facilitate endosomal escape, a critical step for the therapeutic efficacy of RNA-based drugs.

Core Mechanism of Action

L319 is an ionizable cationic lipidoid, chemically identified as Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate.[1] Its mechanism of action is centered around its role within a four-component lipid nanoparticle formulation. These LNPs are engineered to be stable at physiological pH and to become positively charged within the acidic environment of the endosome. This pH-dependent charge transition is crucial for the intracellular delivery of the siRNA payload.

The proposed mechanism unfolds as follows:

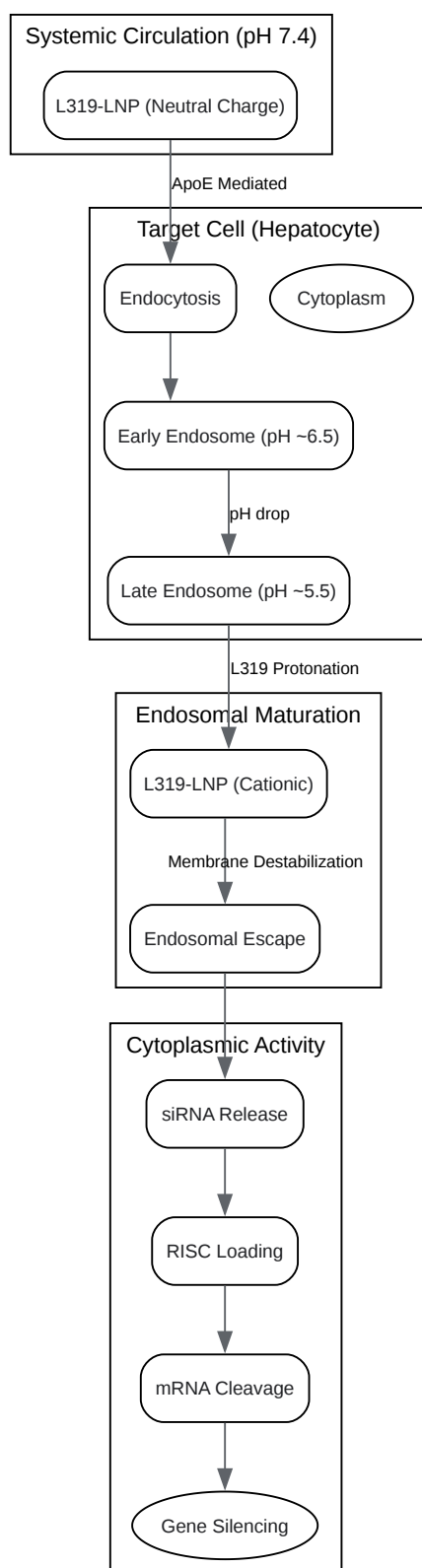
- **Encapsulation and Systemic Circulation:** **L319**, in combination with other lipids, forms LNPs that encapsulate negatively charged siRNA molecules. This formulation protects the siRNA from degradation by nucleases in the bloodstream and facilitates systemic circulation.

- **Cellular Uptake:** The LNPs are taken up by target cells, primarily hepatocytes, through a process that can be mediated by apolipoprotein E (ApoE) binding to the LNP surface.[2]
- **Endosomal Acidification and Cationic Transition:** Once inside the cell, the LNPs are trafficked into endosomes. As the endosome matures, its internal pH drops. The ionizable nature of **L319**, with a pKa of 6.38, allows it to become protonated and thus positively charged in this acidic environment.[3]
- **Endosomal Escape:** The now positively charged LNP interacts with the negatively charged lipids of the endosomal membrane, leading to membrane disruption and the release of the siRNA cargo into the cytoplasm.[4] The ester bonds within the **L319** structure are believed to play a significant role in facilitating this endosomal escape.[4]
- **RNAi-mediated Gene Silencing:** In the cytoplasm, the siRNA is recognized by the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary messenger RNA (mRNA), leading to gene silencing.

The biodegradability of **L319**, conferred by its ester bonds, allows for its rapid metabolism and elimination from tissues, which contributes to a favorable safety profile.[4][5]

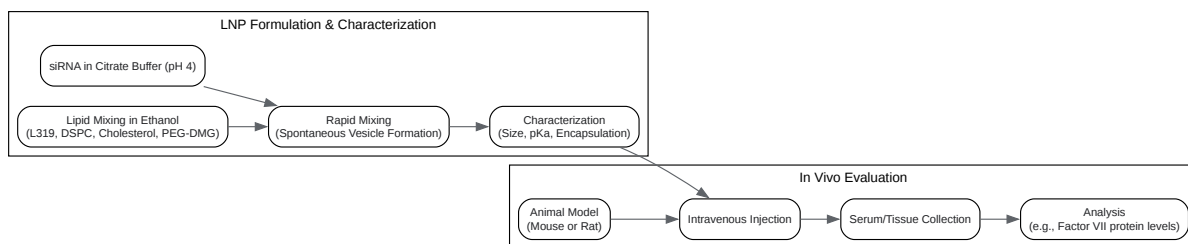
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **L319**-containing LNPs and a general experimental workflow for their evaluation.



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Caption: Proposed signaling pathway of **L319**-LNP mediated siRNA delivery.



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Caption: General experimental workflow for **L319**-LNP evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with **L319** lipid nanoparticles.

Table 1: **L319**-LNP Formulation and Physicochemical Properties

Component	Molar Ratio (%)	Function
L319	55	Ionizable Cationic Lipid
DSPC (Distearoylphosphatidylcholine)	10	Helper Lipid
Cholesterol	32.5	Stability
PEG-DMG	2.5	PEGylated Lipid (Stealth)
Property	Value	Method
pKa	6.38	TNS Titration Assay

Data sourced from Maier et al., 2013.[\[5\]](#)

Table 2: In Vivo Efficacy in Mouse Factor VII Silencing Model

Dose (mg/kg)	Factor VII Silencing (%)	Time Point
0.01	~75	48 hours post-administration
0.03	>75	48 hours post-administration
0.1	>90	48 hours post-administration

Data represents group mean values.[\[5\]](#)

Table 3: Rat Toxicology Study Overview

Parameter	Details
Animal Model	Male Sprague-Dawley rats
Doses	0, 1, 3, 5, and 10 mg/kg
Administration Route	Single intravenous bolus injection
Blood Collection	24 hours post-dose
Termination	72 hours post-dose
Outcome	Well tolerated up to 10 mg/kg

Data sourced from Maier et al., 2013.[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments involving **L319** lipid nanoparticles, based on published information.

LNP Formulation via Spontaneous Vesicle Formation

This protocol describes the preparation of **L319**-containing lipid nanoparticles.

Materials:

- Ionizable lipid **L319**
- Distearoylphosphatidylcholine (DSPC)
- Cholesterol
- PEG-DMG
- siRNA
- 10 mmol/l Citrate buffer, pH 4.0
- Ethanol
- Phosphate-buffered saline (PBS), pH 7.4

Procedure:

- Lipid Stock Preparation:
 - Dissolve **L319**, DSPC, cholesterol, and PEG-DMG in ethanol at the required concentrations to achieve a final molar ratio of 55:10:32.5:2.5.
- siRNA Solution Preparation:
 - Dilute the siRNA stock to approximately 1 mg/ml in 10 mmol/l citrate buffer (pH 4.0).
- LNP Formation:
 - The lipids solubilized in ethanol are mixed with the siRNA solution. This is a spontaneous vesicle formation process, likely involving rapid mixing (e.g., using a microfluidic device or T-junction mixer) to induce nanoprecipitation and self-assembly of the LNPs.
 - The lipid nitrogen to siRNA phosphate ratio is maintained at 3, which corresponds to a total lipid to siRNA weight ratio of approximately 10:1.[5]
- Buffer Exchange and Concentration:

- The resulting LNP suspension is then subjected to dialysis against PBS (pH 7.4) to remove the ethanol and raise the pH, resulting in a stable, neutral-charged LNP formulation ready for in vivo use.

In Vivo Mouse Factor VII Silencing Study

This protocol outlines the in vivo evaluation of **L319**-LNP efficacy.

Materials:

- **L319**-LNP encapsulating Factor VII-targeting siRNA
- Phosphate-buffered saline (PBS)
- Female C57BL/6 mice (6-8 weeks old)

Procedure:

- Animal Acclimatization:
 - Acclimatize mice for at least one week prior to the experiment with access to food and water ad libitum.
- Dose Preparation:
 - Dilute the **L319**-LNP stock with PBS to achieve the final desired concentrations for intravenous injection (0.01, 0.03, and 0.1 mg/kg).
- Administration:
 - Administer a single intravenous bolus injection of the LNP formulation into the tail vein of the mice. A control group receives a PBS injection.
- Serum Collection:
 - At 48 hours post-administration, collect blood from the mice via a suitable method (e.g., retro-orbital bleed or cardiac puncture under terminal anesthesia).
 - Process the blood to obtain serum.

- Factor VII Protein Activity Assay:
 - Analyze the serum samples for Factor VII protein activity using a commercially available chromogenic assay.
 - Calculate the percentage of Factor VII silencing relative to the PBS-treated control group.

Rat Toxicology Study

This protocol provides an overview of the safety evaluation of **L319**-LNPs in rats.

Materials:

- **L319**-LNP encapsulating a luciferase-targeting siRNA (or other non-targeting siRNA)
- Male Sprague-Dawley rats (8 weeks old)

Procedure:

- Animal Acclimatization:
 - Acclimatize rats for an appropriate period before the study.
- Dose Administration:
 - Administer a single intravenous bolus injection of the **L319**-LNP formulation at doses of 0, 1, 3, 5, and 10 mg/kg (with 5 animals per group). The dose volume is typically 5 ml/kg.[5]
- Blood Collection and Analysis:
 - At 24 hours post-dose, collect blood from the jugular vein of conscious animals.
 - Process the blood to serum and perform clinical chemistry analysis to assess liver function (e.g., ALT, AST levels) and other relevant parameters.
- Postmortem Evaluation:
 - At 72 hours post-dose, euthanize all animals for a full postmortem evaluation, including organ weight measurements and histopathological examination of key tissues.

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